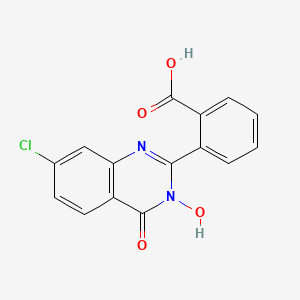

2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid

Description

Evolution of Quinazoline Research

Quinazoline derivatives have captivated chemists since their first synthesis in the 19th century. The foundational work of Johann Peter Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline, marked the inception of quinazoline chemistry. By 1887, Walter Weddige formalized the naming of the quinazoline ring system, distinguishing it from isomeric structures like cinnoline and quinoxaline. Early research focused on structural elucidation and synthetic methodologies, but the mid-20th century witnessed a paradigm shift toward pharmacological applications.

A pivotal milestone occurred in 1951 with the commercialization of methaqualone , the first quinazoline-derived drug, which demonstrated sedative-hypnotic properties. Subsequent decades saw exponential growth in quinazoline research, driven by the discovery of over 200 naturally occurring quinazolinone alkaloids, such as those isolated from Dichroa febrifuga, a traditional Chinese antimalarial herb. Modern advancements include the development of kinase inhibitors like gefitinib and erlotinib , which target epidermal growth factor receptor (EGFR) and have revolutionized cancer therapy.

Table 1: Historical Milestones in Quinazoline Research

| Year | Discovery/Advancement | Significance |

|---|---|---|

| 1869 | Synthesis of first quinazoline derivative by Griess | Established foundational synthetic protocols |

| 1951 | Market introduction of methaqualone | First therapeutic application of quinazoline scaffold |

| 2003 | FDA approval of gefitinib | Validated quinazoline-based kinase inhibitors in oncology |

The structural versatility of quinazoline—enabling substitutions at positions 2, 3, 4, and 7—has facilitated its use in diverse therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory agents.

Discovery and Development of Quinazolinone-Based Carboxylic Acids

The integration of carboxylic acid functionalities into quinazolinone scaffolds emerged as a strategy to enhance solubility and bioavailability, addressing critical challenges in drug development. Early synthetic efforts focused on coupling quinazolinone cores with aromatic acids via cyclocondensation or nucleophilic substitution. For example, 2-methyl-3-(1,3,4-thiadiazol-2-yl)-4(3H)-quinazolinones synthesized in the 1990s demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, underscoring the role of heteroatom-rich side chains.

Scheme 1: General Synthesis of Quinazolinone-Carboxylic Acid Derivatives

- Substrate Preparation : React 2-aminobenzoic acid with chloroacetyl chloride to form a benzoxazinone intermediate.

- Cyclization : Treat with thiosemicarbazide or guanidine to yield the quinazolinone core.

- Functionalization : Introduce carboxylic acid groups via alkylation or coupling reactions.

Recent innovations, such as carbon-to-nitrogen single-atom transmutation , have expanded synthetic accessibility to novel amino-quinazoline derivatives, including those with carboxylic acid appendages. These methods enable precise modulation of electronic and steric properties, critical for optimizing receptor binding.

Table 2: Representative Quinazolinone-Carboxylic Acid Derivatives

Position of 2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic Acid in Medicinal Chemistry

The compound’s structure (C₁₅H₉ClN₂O₄; molecular weight 316.69 g/mol) integrates three pharmacophoric elements:

- Chlorine Substituent : At position 7, this electron-withdrawing group enhances electrophilic interactions with biological targets.

- Hydroxyl Group : Positioned at C3, it facilitates hydrogen bonding with kinase ATP-binding pockets, akin to EGFR inhibitors like erlotinib.

- Benzoic Acid Moiety : The carboxyl group at C2′ improves aqueous solubility and enables salt formation for formulation.

Figure 1: Structural Comparison with Approved Kinase Inhibitors

- Gefitinib : Lacks carboxylic acid but shares the quinazolinone core.

- 2-(7-Chloro...benzenecarboxylic acid : Carboxylic acid group may enhance binding to polar residues in HER2/neu receptors.

While specific bioactivity data for this compound remain undisclosed, its structural analogs exhibit:

- Antibacterial Activity : MIC values of 4–8 µg/mL against Gram-positive pathogens.

- Kinase Inhibition : IC₅₀ < 100 nM for EGFR mutants in non-small cell lung cancer models.

Ongoing research prioritizes molecular docking studies to predict target affinity and ADMET profiling to assess drug-likeness. Preliminary analyses suggest favorable logP (~2.1) and solubility (>50 µM in PBS), aligning with Lipinski’s rules.

Properties

IUPAC Name |

2-(7-chloro-3-hydroxy-4-oxoquinazolin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O4/c16-8-5-6-11-12(7-8)17-13(18(22)14(11)19)9-3-1-2-4-10(9)15(20)21/h1-7,22H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWKHLANBBRVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazolinone core.

Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium cyanide, sodium azide.

Major Products

Oxidation: Formation of quinazolinone ketones or aldehydes.

Reduction: Formation of quinazolinone alcohols or amines.

Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid typically involves multi-step reactions starting from readily available anthranilic acids. The synthetic pathways often include the formation of key intermediates such as quinazolinones and carboxamides through various organic reactions including acylation and cyclization processes .

Structural Formula

The molecular formula of this compound is with a molecular weight of approximately 319.73 g/mol. Its structural representation includes a quinazoline core with hydroxyl and carboxylic acid functional groups that contribute to its biological activity.

Biological Activities

Research indicates that 2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of quinazoline compounds possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The ability to inhibit bacterial growth makes these compounds candidates for antibiotic development .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that certain derivatives exhibit potent activity against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : Recent studies have highlighted the compound's ability to inhibit specific enzymes such as lipoxygenase (LOX), which plays a role in inflammatory processes. The inhibition of LOX has implications for developing anti-inflammatory drugs .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinazoline derivatives, including 2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid. The results indicated an IC50 value of 10 μM against LOX, demonstrating significant inhibition compared to control compounds .

Case Study 2: Anticancer Potential

In another investigation, researchers assessed the compound's effects on human cancer cell lines. The findings revealed that the compound induced apoptosis in HCT-116 cells through the activation of caspases, leading to cell death. This mechanism suggests a pathway for developing targeted cancer therapies based on quinazoline derivatives .

Mechanism of Action

The mechanism of action of 2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with 2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Core Structure | Key Functional Groups |

|---|---|---|---|---|---|

| 2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid | Not provided | C₁₅H₁₀ClNO₄ | ~303.7 (calc.) | Quinazolinyl + benzene | -Cl, -OH, -COOH, -C=O |

| 4-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzoic acid | 950266-82-7 | C₁₆H₁₂ClNO₄ | 317.72 | Benzooxazepin + benzene | -Cl, -C=O, -COOH |

| Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) | 331-39-5 | C₉H₈O₄ | 180.16 | Benzeneacrylic acid | -2×OH, -COOH, -CH=CH- (propenoic acid) |

Key Observations:

Core Heterocyclic Differences: The quinazolinyl backbone (target compound) is a nitrogen-rich bicyclic system, often associated with kinase inhibition or anticancer activity in pharmaceuticals. The benzooxazepin core (CAS 950266-82-7) is a seven-membered ring containing oxygen and nitrogen, typically linked to anxiolytic or antipsychotic drug candidates . Caffeic acid lacks a heterocycle, instead featuring a propenoic acid side chain, which enhances antioxidant properties .

Functional Group Impact: Chlorine Substitution: Present in both the target compound and CAS 950266-82-7, chlorine increases lipophilicity and may enhance metabolic stability. Carboxylic Acid: Common to all three compounds, this group improves water solubility and enables salt formation for pharmaceutical formulations.

Key Insights:

- Pharmacological Potential: The target compound’s quinazolinyl structure aligns with known bioactive scaffolds, but its specific mechanisms require further study. In contrast, caffeic acid has well-documented antioxidant effects .

- Industrial Use : The benzooxazepin derivative (CAS 950266-82-7) is produced commercially, highlighting its role in scalable pharmaceutical synthesis .

Solubility and Stability

- Target Compound : The carboxylic acid group enhances water solubility, but chlorine and aromaticity may reduce it compared to caffeic acid.

- Caffeic Acid: Higher solubility in polar solvents due to hydroxyl and propenoic acid groups .

- Benzooxazepin Analog : Moderate solubility inferred from its benzoic acid moiety, though the heterocycle may limit it .

Biological Activity

2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The chemical structure of 2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid can be represented as follows:

This compound exhibits properties that are critical for its biological activity, including solubility and permeability characteristics which influence its pharmacokinetics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the target compound. For instance:

- In vitro Studies : The compound was evaluated against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxicity, with IC50 values suggesting potent activity against these lines .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. Studies indicate that it exhibits high free radical scavenging activity, which is crucial for protecting cells from oxidative stress:

- DPPH Assay : The compound demonstrated an IC50 value of 18.78 ± 1.86 μg/mL in DPPH radical scavenging assays, highlighting its potential as an antioxidant agent .

Anti-inflammatory Effects

Quinazoline derivatives have been explored for their anti-inflammatory properties. The target compound showed promising results in reducing pro-inflammatory cytokine levels in experimental models of inflammation:

- Model Studies : In murine models of acute inflammation, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential use in inflammatory diseases .

The biological activities of 2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Signal Transduction Pathways : It may affect pathways such as the PI3K/Akt and MAPK pathways, which are critical in cell proliferation and survival.

Study on Anticancer Activity

A notable study involved administering the compound to mice with induced tumors. The results indicated a marked reduction in tumor size compared to control groups, supporting the anticancer efficacy observed in vitro .

Study on Antioxidant Properties

In another study focused on oxidative stress models, the compound significantly reduced lipid peroxidation and improved antioxidant enzyme levels in treated subjects compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarboxylic acid, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving nitration, esterification, and hydrolysis (adapted from protocols for structurally related quinazolinecarboxylic acids). Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

- Reduction : Catalytic hydrogenation with Pd/C or NaBH₄ for nitro-group reduction.

- Cyclization : Acid- or base-mediated cyclization to form the quinazolinone core .

Q. How can the purity of this compound be assessed, and what analytical techniques are critical for structural validation?

- Purity Analysis :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to resolve impurities .

- Melting Point : Compare observed mp with literature values (e.g., analogs like 4-Benzyl-2-morpholinecarboxylic acid hydrochloride mp 244–245°C ).

- Structural Validation :

- NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What solvent systems are suitable for recrystallization, and how does solubility vary with pH?

- Recrystallization : Use polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures. Adjust pH to 3–4 (carboxylic acid protonation) to reduce solubility and precipitate the compound .

- Solubility Profile : Test in buffers (pH 1–14) via shake-flask method; expect low solubility in neutral/acidic conditions due to the carboxylic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., conflicting IC₅₀ values)?

- Approach :

Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control compounds (e.g., reference inhibitors) across labs .

Dose-Response Reproducibility : Use triplicate experiments with statistical power analysis (α = 0.05) to identify outliers .

Meta-Analysis : Apply computational tools (e.g., ChemAxon) to compare structural analogs and adjust for assay variability .

Q. What in silico strategies are effective for predicting target binding modes and selectivity?

- Methods :

- Molecular Docking : Use AutoDock Vina with quinazolinone scaffolds docked to kinase domains (e.g., EGFR, VEGFR). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Modeling : Train models on analogs (e.g., 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid ) to predict logP and toxicity.

Q. How can metabolic stability be evaluated in vitro, and what are common degradation pathways?

- Protocol :

- Microsomal Assay : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS .

- Degradation Pathways : Expect hydroxylation at C3/C4 or glucuronidation of the carboxylic acid group .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this chemical class?

- Design :

- Scaffold Modifications : Synthesize derivatives with halogen substitutions (e.g., F, Br at C7) or esterified carboxylic acid groups .

- Bioactivity Testing : Use parallel assays (e.g., antimicrobial, antiproliferative) to correlate substituents with efficacy .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.